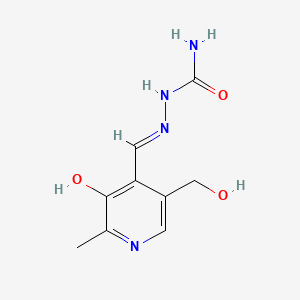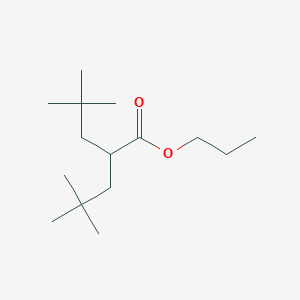![molecular formula C9H5N3S B14744940 [1,3]Thiazolo[5,4-F]quinoxaline CAS No. 234-57-1](/img/structure/B14744940.png)
[1,3]Thiazolo[5,4-F]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,3]Thiazolo[5,4-F]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Thiazolo[5,4-F]quinoxaline typically involves the reaction of 2,3-dichloroquinoxaline with thioureas in a suitable solvent such as 1,4-dioxane. The reaction conditions often include room temperature and the presence of a base to facilitate the nucleophilic substitution reaction . The resulting product is then purified and characterized using techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[1,3]Thiazolo[5,4-F]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thioureas in 1,4-dioxane at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines or other reduced derivatives.
Applications De Recherche Scientifique
[1,3]Thiazolo[5,4-F]quinoxaline has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of [1,3]Thiazolo[5,4-F]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as insulysin (insulinase) and thioredoxin, which are involved in various biological processes . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,3]Thiazolo[4,5-b]quinoxaline: Another member of the thiazoloquinoxaline family with similar biological activities.
Bis[1,3]thiazolo[4,5-f5’,4’-h]thieno[3,4-b]quinoxaline: A derivative used in organic electronics with unique optical properties.
Uniqueness
[1,3]Thiazolo[5,4-F]quinoxaline is unique due to its specific ring structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
234-57-1 |
|---|---|
Formule moléculaire |
C9H5N3S |
Poids moléculaire |
187.22 g/mol |
Nom IUPAC |
[1,3]thiazolo[5,4-f]quinoxaline |
InChI |
InChI=1S/C9H5N3S/c1-2-7-9(13-5-12-7)8-6(1)10-3-4-11-8/h1-5H |
Clé InChI |
QIVQMDJWGDQHBK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=CN=C2C3=C1N=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-[Ethane-1,2-diylbis(phenylazanediyl)]di(ethan-1-ol)](/img/structure/B14744872.png)
![1-[(7-Chloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B14744878.png)
![5-[(Aminooxy)methyl]-2-bromophenyl dihydrogen phosphate](/img/structure/B14744891.png)

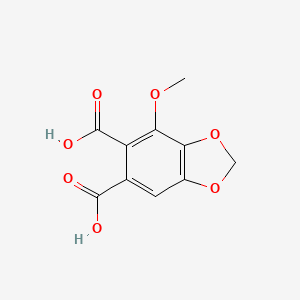
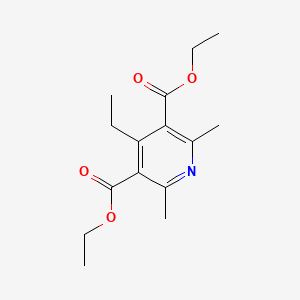

![[4-(Oxoarsanyl)phenyl]arsonic acid](/img/structure/B14744929.png)
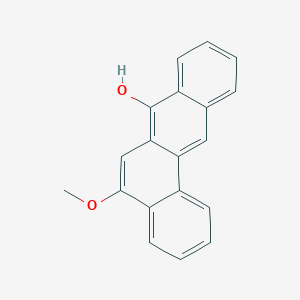
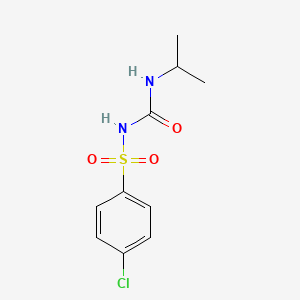
![5-[[1-(2,5-dioxopyrrolidin-1-yl)-2H-pyridin-2-yl]disulfanyl]pentanoate](/img/structure/B14744947.png)
